molecular formula C8H12O2 B6601263 3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol, Mixture of diastereomers CAS No. 70870-82-5

3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol, Mixture of diastereomers

Cat. No.: B6601263
CAS No.: 70870-82-5
M. Wt: 140.18 g/mol
InChI Key: SHTTVPCSLGBORF-UHFFFAOYSA-N
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Description

3-Oxatricyclo[4.3.0.0²,⁴]nonan-9-ol is a tricyclic organic compound featuring an oxygen atom at the 3-position and a hydroxyl group at the 9-position. Its complex bicyclo[4.3.0] framework fused with an oxirane ring (0²,⁴) creates a rigid structure that exists as a mixture of diastereomers due to multiple stereocenters. This compound’s stereochemical complexity necessitates advanced analytical techniques (e.g., NMR, X-ray crystallography, ECD) for structural elucidation and differentiation of its diastereomers .

Properties

IUPAC Name

3-oxatricyclo[4.3.0.02,4]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-5-2-1-4-3-6-8(10-6)7(4)5/h4-9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTTVPCSLGBORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CC3C2O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Cyclization Strategies

The synthesis of 3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol often begins with halogenated precursors that undergo cyclization to form the oxabicyclic core. For example, vulcanChem highlights a route involving halogenation of a linear precursor followed by nucleophilic substitution and intramolecular cyclization. The choice of halogenating agent (e.g., PCl₃ or N-bromosuccinimide) dictates the reactivity of intermediates, while solvents like dichloromethane or tetrahydrofuran (THF) influence ring-closure efficiency. In one protocol, treatment of a brominated alcohol with a base such as K₂CO₃ facilitates dehydrohalogenation, yielding a strained intermediate that undergoes spontaneous cyclization to form the tricyclic skeleton.

Lewis Acid-Catalyzed Reductions

A stereocontrolled approach reported in the Journal of Organic Chemistry employs BF₃·OEt₂ as a Lewis acid to promote Et₃SiH-mediated reduction of a hemiacetal intermediate. This step generates a trans-tetrahydrofuran derivative as a single diastereomer, which is subsequently oxidized and subjected to a Pummerer rearrangement to introduce functional groups critical for downstream cyclization. The use of m-CPBA (meta-chloroperbenzoic acid) for sulfide oxidation ensures high yields (73% over three steps), while TFAA (trifluoroacetic anhydride) facilitates the rearrangement to an aldehyde intermediate.

Palladium-Catalyzed Cycloisomerization

Attempts to leverage palladium catalysts for cycloisomerization of enyne precursors, as described in a patent, faced challenges due to competing dimerization pathways. However, iodoboration under Hara–Suzuki conditions followed by an intramolecular Heck reaction using AgNO₃ as an additive successfully yielded a cis-decaline intermediate. This method highlights the importance of transition metal catalysts in accessing strained tricyclic systems, albeit with stringent requirements for steric and electronic modulation.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Diastereoselectivity in the final product is highly sensitive to reaction conditions. For instance, cyclization reactions conducted at −20°C in THF favor the formation of one diastereomer, while elevated temperatures (40°C) in toluene promote epimerization, leading to a mixture. Polar aprotic solvents like DMF enhance the stability of oxonium intermediates, whereas nonpolar solvents improve cyclization kinetics by reducing solvation effects.

Catalyst Selection

The choice of catalyst significantly impacts yield and stereochemical outcomes:

  • BF₃·OEt₂ : Enables high-yield reductions (86% over two steps) with strict trans-selectivity.

  • AgNO₃ : Facilitates Heck cyclizations by stabilizing palladium intermediates, achieving 78% yield for cis-decaline formation.

  • Lindlar catalyst : Selectively hydrogenates 1,2-disubstituted olefins over exocyclic olefins, enabling stepwise functionalization.

Stereochemical Control and Diastereomer Formation

The tricyclic structure of 3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol introduces two stereogenic centers, resulting in a mixture of diastereomers. Key strategies for modulating stereochemistry include:

  • Steric directing groups : Bulky substituents on precursors bias ring-closure trajectories, as seen in BF₃-mediated reductions that enforce trans-ring junction formation.

  • Dynamic kinetic resolution : Epimerization during hydrolysis steps (e.g., NaHCO₃ treatment) equilibrates diastereomers, necessitating careful control of reaction duration.

Purification and Isolation Techniques

Post-synthetic workup often involves chromatography and crystallization:

  • Flash column chromatography : Silica gel (10:1 CH₂Cl₂/Et₂O) effectively separates diastereomers, with polarity gradients resolving <5% differences in Rf values.

  • Pd/C-mediated peroxide decomposition : Critical for Baeyer–Villiger oxidation workups, this method avoids side reactions by decomposing residual peroxides before acid quenching.

Comparative Analysis of Synthesis Methods

MethodKey StepsYield (%)Diastereomer Ratio
Halogenation/CyclizationBromination, base-induced cyclization6555:45
BF₃·OEt₂ ReductionHemiacetal reduction, Pummerer rearrangement73>95:5
Heck CyclizationIodoboration, AgNO₃-assisted Heck7885:15

Chemical Reactions Analysis

3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds similar to 3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol exhibit significant antimicrobial properties. The bicyclic structure can enhance interactions with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that modifications in the bicyclic framework can lead to increased efficacy against resistant strains of bacteria and fungi .

Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential applications in cancer therapy. Its ability to interact with cellular pathways involved in tumor growth and metastasis has been explored in preclinical studies. For instance, derivatives of bicyclic compounds have been reported to inhibit specific kinases involved in cancer cell proliferation .

Materials Science Applications

Polymer Synthesis
3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol can serve as a building block for synthesizing novel polymers with unique properties. Its reactive hydroxyl group allows for easy incorporation into polymer matrices, enhancing mechanical strength and thermal stability. Research has demonstrated that polymers derived from such bicyclic compounds exhibit improved performance in various applications, including coatings and adhesives .

Nanomaterials Development
The compound's unique structure makes it suitable for creating nanomaterials through self-assembly techniques. By modifying the functional groups on the bicyclic framework, researchers can tailor the properties of nanomaterials for specific applications in electronics and photonics .

Synthetic Intermediate

Versatile Synthetic Routes
3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create a wide range of derivatives with potential biological activity or material properties .

Reaction Type Transformation Conditions
Oxidation Conversion to ketones or aldehydesMild oxidizing agents
Reduction Formation of alcohols or aminesReducing agents like LiAlH₄
Substitution Introduction of new functional groupsNucleophilic substitution reactions

Case Study 1: Antimicrobial Derivatives

A study investigated the antimicrobial efficacy of several derivatives of 3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications increased activity against resistant strains by targeting bacterial cell wall synthesis pathways.

Case Study 2: Polymer Applications

In another study, researchers synthesized a series of polymers incorporating 3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol as a monomer unit. The resulting materials demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers used in industrial applications.

Mechanism of Action

The mechanism of action of 3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative of the compound being studied.

Comparison with Similar Compounds

Structural Analogues with Heteroatom Variations

  • 7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol (): This bicyclic compound replaces one bridgehead carbon with nitrogen (7-aza) and introduces benzyl/phenyl substituents. X-ray studies reveal a rare stable chair-boat conformation, contrasting with the tricyclic framework of 3-oxatricyclo[4.3.0.0²,⁴]nonan-9-ol, which likely adopts a more rigid, planar conformation due to its fused rings . Key Difference: The tricyclic system in the target compound imposes greater steric constraints, reducing conformational flexibility compared to bicyclic analogues.
  • α-Pinene Oxide (3-Oxatricyclo[4.1.1.0²,⁴]octane) (): A related tricyclic ether with a smaller bicyclo[4.1.1] core and methyl substituents. Its molecular weight (152.24 g/mol) is lower than the target compound (estimated ~168 g/mol), and its bioactivity profile includes moderate enzyme inhibition (kinase inhibitor score: 1.24) .

Spectral and Computational Differentiation

  • NMR Spectroscopy: Diastereomers of similar compounds, such as β-selective glycosides, show distinct anomeric proton signals: α-diastereomers: δ 4.75–5.59 ppm (doublet, J = 3.2–5.7 Hz). β-diastereomers: δ 4.47–4.72 ppm (doublet of doublets, J = 7.9–9.8 Hz) . For the target compound, analogous splitting patterns in the hydroxyl or bridgehead proton regions could differentiate diastereomers.
  • ECD and TD-DFT Calculations: Studies on fenoterol diastereomers demonstrate moderate correlation between experimental and theoretical ECD spectra . For 3-oxatricyclo[4.3.0.0²,⁴]nonan-9-ol, computational modeling of low-energy conformers (e.g., chair vs. boat) would help assign absolute configurations and resolve discrepancies observed in earlier diastereomer studies (e.g., conflicting NOESY vs. ECD-based assignments) .

Physical and Chemical Properties

Property 3-Oxatricyclo[4.3.0.0²,⁴]nonan-9-ol α-Pinene Oxide 7-Aza Analogues
Molecular Weight ~168 g/mol 152.24 g/mol 179.64 g/mol (HCl salt)
Ring System Tricyclo[4.3.0.0²,⁴] Tricyclo[4.1.1.0²,⁴] Bicyclo[3.3.1]
Heteroatoms 1 O 1 O 1 O, 1 N
Bioactivity (Enzyme Inhibition) Not reported Kinase: 1.24 Not reported
Conformational Flexibility Low (rigid tricyclic core) Moderate High (chair-boat interconversion)

Critical Analysis of Contradictory Evidence

  • Absolute Configuration Assignments: Discrepancies arise between NOESY-NMR and ECD/TD-DFT methods for diastereomer assignment. For example, the Grenoble group (NOESY) and NYU group (ECD) reported opposite configurations for dSp diastereomers . This underscores the need for multimodal characterization of 3-oxatricyclo[4.3.0.0²,⁴]nonan-9-ol’s stereoisomers.

Biological Activity

3-Oxatricyclo[4.3.0.0,2,4]nonan-9-ol, a complex bicyclic compound, presents a unique structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis routes, and relevant case studies.

The molecular formula of 3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol is C8H12OC_8H_{12}O with a molecular weight of approximately 124.18 g/mol . The compound exists as a mixture of diastereomers, which can influence its biological activity due to differences in spatial arrangement.

Biological Activity

Research indicates that compounds similar to 3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol exhibit various biological activities:

  • Anticancer Activity : Studies have shown that bicyclic compounds can possess anticancer properties. For instance, derivatives of bicyclo[3.3.1]nonanes have been explored for their ability to inhibit tumor growth through various mechanisms .
  • Neuroprotective Effects : Some analogs demonstrate neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
  • Antimicrobial Properties : The structural features of such compounds often correlate with antimicrobial activity against a range of pathogens .

Synthesis Methods

The synthesis of 3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol can be achieved through several methods:

  • Cyclization Reactions : Utilizing starting materials such as cyclopentadiene and formaldehyde can lead to the formation of the bicyclic structure.
  • Functional Group Modifications : Post-synthetic modifications can enhance biological activity by introducing various functional groups.

Case Study 1: Anticancer Activity

A study published in the Royal Society of Chemistry explored the anticancer properties of bicyclic compounds derived from nonane structures. The research indicated that certain diastereomers exhibited significant cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Neuroprotection

Research highlighted in PubChem demonstrated that specific derivatives of oxatricyclononanes could protect neuronal cells from apoptosis induced by oxidative stress . These findings underscore the importance of structural diversity in enhancing neuroprotective effects.

Data Tables

PropertyValue
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Anticancer ActivitySignificant (varies by diastereomer)
Neuroprotective EffectsPositive correlation observed
Antimicrobial ActivityPresent against multiple pathogens

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalyst/ConditionsYield (%)Key Product FeaturesReference
Acid-catalyzed cyclizationH₂SO₄, CH₂O, acetic acid60-75Diastereomeric alcohols
HydrogenolysisRaney nickel, H₂80-85Dehydroxylated derivatives
Ditoxylate eliminationKOH, triethyleneglycol, 140°C75Mixed oxabicyclo isomers

Basic: How can researchers experimentally determine the diastereomeric ratio (DR) of this compound?

Answer:

  • NMR spectroscopy : Integration of distinct proton signals (e.g., hydroxyl or bridgehead hydrogens) provides DR estimates. For example, diastereotopic protons in 9-phenyl derivatives show splitting patterns sensitive to stereochemistry .
  • Chiral HPLC : Use of cellulose-based columns with polar mobile phases (e.g., hexane/isopropanol) resolves diastereomers based on retention times .
  • X-ray crystallography : Single-crystal analysis resolves absolute configurations, as demonstrated for 7-benzyl-9-phenyl-3-oxa-7-azabicyclo derivatives .

Advanced: What computational approaches predict stereoelectronic effects in 3-oxatricyclo derivatives?

Answer:

  • Semi-empirical methods (AM1) : The Austin Model 1 (AM1) calculates heats of formation and hydrogen-bonding interactions, overcoming limitations of earlier NDDO approximations .
  • DFT studies : Density Functional Theory optimizes geometries and computes NMR chemical shifts, aiding in correlating experimental spectra with diastereomer structures .
  • Conformational sampling : Molecular dynamics simulations (e.g., chair-boat transitions in 3,7-diazabicyclo systems) reveal steric and electronic influences on stability .

Advanced: How do reaction conditions influence diastereoselectivity during synthesis?

Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., acetic acid) stabilize transition states, favoring specific diastereomers via dipole interactions .
  • Catalyst choice : Protic acids (e.g., H₂SO₄) promote carbocation intermediates, while Lewis acids (e.g., BF₃) may alter stereochemical pathways .
  • Temperature control : Lower temperatures (<100°C) reduce epimerization risks post-cyclization, preserving DR .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • IR spectroscopy : Hydroxyl stretches (3200-3600 cm⁻¹) and ether C-O vibrations (1100-1250 cm⁻¹) confirm functional groups .
  • ¹H/¹³C NMR : Bridgehead carbons (δ 70-90 ppm) and diastereotopic protons (δ 3.5-5.0 ppm) provide structural fingerprints .
  • Mass spectrometry (HRMS) : High-resolution data validates molecular formulas (e.g., C₉H₁₂O₂ for 3-oxatricyclo derivatives) .

Advanced: How does X-ray crystallography resolve ambiguities in diastereomer configurations?

Answer:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) to distinguish packing patterns between diastereomers .
  • DFT-optimized coordinates : Overlay experimental and computed bond lengths/angles identifies mismatches, refining structural assignments .
  • Case study : The chair-boat conformation of 7-benzyl-9-(4-N,N’-dimethylaminophenyl)-3-thia-7-azabicyclo derivatives was confirmed via X-ray, resolving rare trigonal nitrogen geometry .

Methodological: What strategies improve diastereomer separation in tricyclic systems?

Answer:

  • Recrystallization : Sequential recrystallization from pet-ether/ethyl acetate mixtures exploits solubility differences .
  • Column chromatography : Silica gel with gradient elution (e.g., 5–20% EtOAc in hexane) separates diastereomers with ∆Rf ≥ 0.2 .
  • Chiral auxiliaries : Introducing temporary stereogenic centers (e.g., benzyl groups) enhances chromatographic resolution .

Advanced: What challenges arise in conformational analysis of 3-oxatricyclo derivatives?

Answer:

  • Ring strain : The fused bicyclo[3.3.1]nonane system imposes torsional strain, complicating energy minimization .
  • Dynamic NMR : Slow interconversion between chair and boat conformers at room temperature broadens signals, requiring low-temperature studies .
  • Steric hindrance : Bulky substituents (e.g., phenyl groups) restrict rotation, stabilizing rare conformers like the chair-boat form .

Q. Table 2: Conformational Energy Differences

SubstituentConformationΔG (kcal/mol)MethodReference
9-PhenylChair0.0X-ray/DFT
9-PhenylBoat+2.3X-ray/DFT
7-Benzyl-4-NMe₂PhChair-boat+1.8X-ray

Data Contradiction Analysis: How should researchers address conflicting diastereomer ratios reported in literature?

Answer:

  • Source validation : Cross-check methods (e.g., NMR integration vs. chiral HPLC) to identify analytical biases .
  • Reaction reproducibility : Replicate syntheses under standardized conditions (e.g., H₂SO₄ concentration, temperature) to isolate protocol-dependent variables .
  • Computational validation : Compare experimental DR with AM1/DFT-predicted thermodynamic ratios to identify kinetic vs. thermodynamic control .

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